Cas no 910324-12-8 (4,11,17-Tribromopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9(14),10,12,15(20),16,18-nonaene)

4,11,17-Tribromopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9(14),10,12,15(20),16,18-nonaene structure
910324-12-8 structure
商品名:4,11,17-Tribromopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9(14),10,12,15(20),16,18-nonaene
CAS番号:910324-12-8
MF:C20H11Br3
メガワット:491.013343095779
CID:4728838
PubChem ID:16081462

4,11,17-Tribromopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9(14),10,12,15(20),16,18-nonaene 化学的及び物理的性質

名前と識別子

    • 4,11,17-Tribromopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9(14),10,12,15(20),16,18-nonaene
    • 2,6,14-Tribromo-9,10-dihydro-9,10-[1,2]benzenoanthracene
    • 2,6,14-tribromotripterene
    • CS-0111279
    • 910324-12-8
    • インチ: 1S/C20H11Br3/c21-10-3-6-15-16(7-10)19-13-4-1-11(22)8-17(13)20(15)18-9-12(23)2-5-14(18)19/h1-9,19-20H
    • InChIKey: JLTMUKRBITYDEG-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=C2C(=C1)C1C3C=CC(=CC=3C2C2C=CC(=CC1=2)Br)Br

計算された属性

  • せいみつぶんしりょう: 489.83904g/mol
  • ひょうめんでんか: 0
  • XLogP3: 6.9
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 回転可能化学結合数: 0
  • どういたいしつりょう: 487.84109g/mol
  • 単一同位体質量: 487.84109g/mol
  • 水素結合トポロジー分子極性表面積: 0Ų
  • 重原子数: 23
  • 複雑さ: 438
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

4,11,17-Tribromopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9(14),10,12,15(20),16,18-nonaene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1181919-1g
2,6,14-Tribromo-9,10-dihydro-9,10-[1,2]benzenoanthracene
910324-12-8 98%
1g
¥ǬǜĽǬ 2023-07-25
ChemScence
CS-0111279-1g
2,6,14-Tribromo-9,10-dihydro-9,10-[1,2]benzenoanthracene
910324-12-8
1g
$758.0 2022-04-26

4,11,17-Tribromopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9(14),10,12,15(20),16,18-nonaene 関連文献

4,11,17-Tribromopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9(14),10,12,15(20),16,18-nonaeneに関する追加情報

Research Update on 4,11,17-Tribromopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9(14),10,12,15(20),16,18-nonaene (CAS: 910324-12-8)

The compound 4,11,17-Tribromopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9(14),10,12,15(20),16,18-nonaene (CAS: 910324-12-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

Recent studies have highlighted the compound's complex polycyclic structure, which features multiple bromine substitutions. These structural characteristics contribute to its high reactivity and potential as a scaffold for the development of novel bioactive molecules. Researchers have employed advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and bromination strategies, to optimize the synthesis of this compound. The improved synthetic routes have resulted in higher yields and greater purity, facilitating further biological evaluations.

In vitro and in vivo studies have demonstrated that 4,11,17-Tribromopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9(14),10,12,15(20),16,18-nonaene exhibits promising biological activities, particularly in the context of anti-inflammatory and anticancer applications. Mechanistic studies suggest that the compound interacts with key cellular signaling pathways, including the NF-κB and MAPK pathways, leading to the modulation of inflammatory responses and inhibition of tumor cell proliferation. These findings position the compound as a potential candidate for the development of new therapeutic agents targeting chronic inflammatory diseases and certain types of cancer.

Further research is underway to explore the compound's pharmacokinetic properties and toxicity profiles. Preliminary data indicate that the compound has a favorable safety profile in animal models, with no significant adverse effects observed at therapeutic doses. However, additional studies are needed to fully elucidate its metabolic pathways and potential off-target effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.

In conclusion, 4,11,17-Tribromopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9(14),10,12,15(20),16,18-nonaene represents a promising area of research in the chemical biology and pharmaceutical fields. Its unique structural features and biological activities make it a valuable candidate for further investigation and drug development. Continued research efforts will be essential to unlock its full therapeutic potential and address the remaining challenges in its clinical translation.

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:910324-12-8)2,6,14-tribromotriptycene
sfd10230
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ